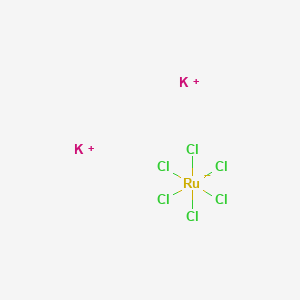
ヘキサクロロルテニウム(IV)酸カリウム
説明
Potassium hexachlororuthenate(IV) is an inorganic compound with the chemical formula K₂RuCl₆. It is a dark red to brown crystalline powder that is soluble in water, alcohol, and acetone . This compound is primarily used in various chemical synthesis reactions and as a precursor for the synthesis of other ruthenium compounds .
科学的研究の応用
Potassium hexachlororuthenate(IV) has a wide range of applications in scientific research:
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and interactions.
作用機序
Target of Action
Potassium Hexachlororuthenate(IV) is primarily employed as a catalyst in chemical synthesis reactions . It plays a crucial role in the oxidation of alcohols and aldehydes . This compound is also utilized as a starting point for the synthesis of additional ruthenium compounds, including ruthenium (III) oxide .
Mode of Action
It is known that it acts as a catalyst in the oxidation of alcohols and aldehydes . This suggests that it may facilitate the transfer of electrons in these reactions, accelerating the rate at which they occur.
Biochemical Pathways
Given its role in the oxidation of alcohols and aldehydes, it likely impacts pathways involving these compounds . The downstream effects of this could include the production of carboxylic acids and ketones, which are important in various biological processes.
Pharmacokinetics
It is known that the compound is soluble in water, alcohol, and acetone , which suggests it could be readily absorbed and distributed in the body. The impact of these properties on the bioavailability of Potassium Hexachlororuthenate(IV) is currently unknown.
Result of Action
Given its role as a catalyst in the oxidation of alcohols and aldehydes, it likely facilitates the conversion of these compounds into other substances, such as carboxylic acids and ketones .
Action Environment
The action, efficacy, and stability of Potassium Hexachlororuthenate(IV) can be influenced by various environmental factors. For instance, the compound is known to be soluble in water, alcohol, and acetone , suggesting that its activity could be affected by the presence of these solvents. Additionally, it is known that Potassium Hexachlororuthenate(IV) is a dark red to brown crystalline powder , which could potentially influence its stability under different light and temperature conditions.
生化学分析
Biochemical Properties
Potassium hexachlororuthenate(IV) plays a significant role in biochemical reactions, particularly in catalysis and redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a catalyst in oxidation-reduction reactions, facilitating the transfer of electrons between molecules. This interaction is crucial in processes such as the breakdown of organic molecules and the synthesis of complex compounds. The compound’s ability to interact with biomolecules is primarily due to its high oxidation state and the presence of chloride ligands, which can form stable complexes with various biological molecules .
Cellular Effects
Potassium hexachlororuthenate(IV) has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the rate of biochemical reactions within the cell. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the production of specific proteins .
Molecular Mechanism
The molecular mechanism of action of potassium hexachlororuthenate(IV) involves its ability to bind to biomolecules and alter their activity. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. This binding can result in the stabilization or destabilization of enzyme-substrate complexes, affecting the overall rate of biochemical reactions. Furthermore, potassium hexachlororuthenate(IV) can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium hexachlororuthenate(IV) can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can undergo hydrolysis in the presence of water, leading to the formation of ruthenium(IV) oxide and other byproducts . This degradation can affect its long-term efficacy in biochemical experiments. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular function, such as changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of potassium hexachlororuthenate(IV) vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At higher doses, it can cause toxic or adverse effects, such as oxidative stress, cellular damage, and disruption of metabolic processes. These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
Potassium hexachlororuthenate(IV) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate biochemical reactions. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it can influence the oxidation-reduction reactions in the cell, impacting the balance of NADH and NAD+ levels. These changes can have downstream effects on energy production, biosynthesis, and other cellular processes .
Transport and Distribution
Within cells and tissues, potassium hexachlororuthenate(IV) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments. For instance, the compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production. The distribution of potassium hexachlororuthenate(IV) within the cell is crucial for its biochemical activity and overall impact on cellular function .
Subcellular Localization
The subcellular localization of potassium hexachlororuthenate(IV) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on biochemical reactions and cellular processes. For example, its presence in the nucleus can influence gene expression by interacting with DNA or transcription factors. Similarly, its localization in the mitochondria can affect energy production and metabolic pathways .
準備方法
Potassium hexachlororuthenate(IV) is typically synthesized by combining ruthenium(III) chloride with potassium chloride in the presence of chlorine gas . The reaction conditions generally involve heating the mixture to facilitate the formation of the desired compound. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
化学反応の分析
Potassium hexachlororuthenate(IV) undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various chemical reactions.
Reduction: It can be reduced to form lower oxidation state ruthenium compounds.
Substitution: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands.
Common reagents used in these reactions include reducing agents like hydrogen gas or hydrazine, and oxidizing agents like nitric acid. Major products formed from these reactions include ruthenium(III) oxide and other ruthenium complexes .
類似化合物との比較
Potassium hexachlororuthenate(IV) can be compared with other similar compounds, such as:
Potassium hexachlororhenate(IV): This compound has a similar structure and chemical properties but contains rhenium instead of ruthenium.
Potassium hexachloroplatinate(IV): Another similar compound that contains platinum instead of ruthenium.
The uniqueness of potassium hexachlororuthenate(IV) lies in its specific catalytic properties and its ability to form a wide range of ruthenium-based compounds .
特性
IUPAC Name |
dipotassium;ruthenium(4+);hexachloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLNQIIEFUNTQC-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6K2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276496 | |
| Record name | dipotassium ruthenium(4+) hexachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23013-82-3, 11103-70-1 | |
| Record name | Potassium hexachlororuthenate(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dipotassium ruthenium(4+) hexachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and structure of Potassium Hexachlororuthenate(IV)?
A1: Potassium Hexachlororuthenate(IV) has the molecular formula K2[RuCl6]. [] This indicates the presence of two potassium cations (K+) and one hexachlororuthenate(IV) anion ([RuCl6]2-). The anion consists of a central Ruthenium(IV) ion (Ru4+) octahedrally coordinated to six chloride ions (Cl-).
Q2: Are there any spectroscopic data available for Potassium Hexachlororuthenate(IV) in these research papers?
A2: Unfortunately, the provided research papers primarily focus on crystallographic data and do not delve into spectroscopic characterization. [, ] Further research would be needed to gather information regarding spectroscopic properties like Infrared (IR), Raman, or UV-Vis spectra.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



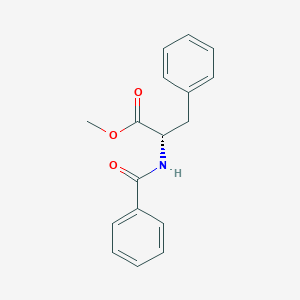

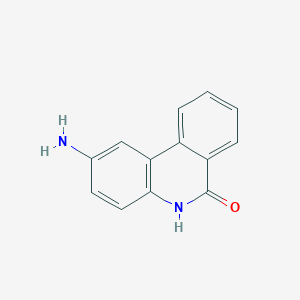
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)
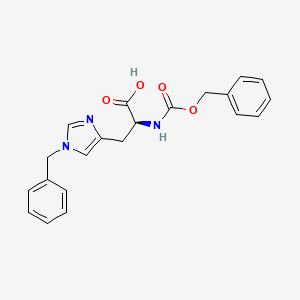
![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)
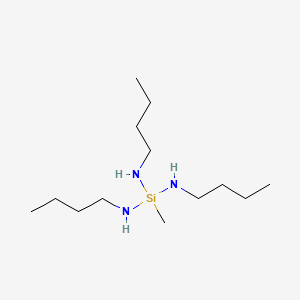
![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)
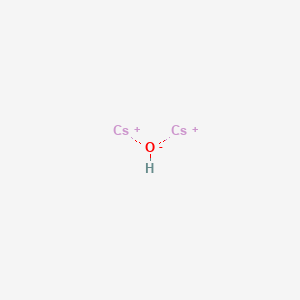
![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)
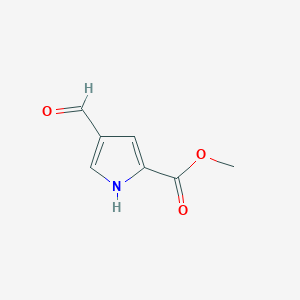
![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)
